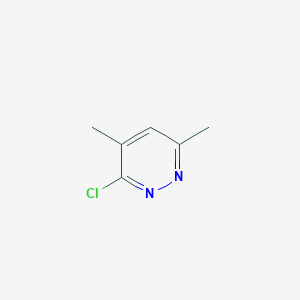

3-Chloro-4,6-dimethylpyridazine

説明

Contextual Significance of Pyridazine (B1198779) Derivatives in Organic and Medicinal Chemistry

Pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms, serves as a versatile scaffold in the development of novel pharmacologically active compounds. scholarsresearchlibrary.com Its derivatives are recognized for a broad spectrum of biological activities, making them a "privileged structure" in medicinal chemistry. scholarsresearchlibrary.comnih.gov The unique properties of the pyridazine ring, such as its weak basicity, high dipole moment, and capacity for hydrogen bonding, contribute to its utility in drug design. nih.gov These characteristics can enhance molecular recognition and improve pharmacokinetic profiles. nih.gov

The applications of pyridazine derivatives are extensive, with research demonstrating their potential as anti-inflammatory, antibacterial, anticancer, and antihypertensive agents, among others. ontosight.airesearchgate.net The ability to easily functionalize various positions on the pyridazine ring makes it an attractive building block for the synthesis of new drugs. scholarsresearchlibrary.com

Classification and Structural Features of Halogenated Pyridazines

Halogenated pyridazines are a subclass of pyridazine derivatives where one or more hydrogen atoms on the pyridazine ring are substituted with halogen atoms. The presence of halogens, such as chlorine, significantly influences the reactivity of the pyridazine ring, often making it more susceptible to nucleophilic substitution reactions. ontosight.ai This reactivity is a key feature exploited in the synthesis of more complex molecules.

The structure of 3-Chloro-4,6-dimethylpyridazine is characterized by a pyridazine ring with a chlorine atom at the 3-position and methyl groups at the 4- and 6-positions. echemi.com The positions of these substituents are crucial in determining the molecule's chemical behavior and biological activity. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl groups create a unique electronic environment within the molecule.

Historical Perspective and Current Research Landscape of this compound

The study of pyridazine and its derivatives dates back to the 19th century. scholarsresearchlibrary.com Over the years, research has evolved from fundamental synthesis and characterization to the exploration of their vast biological potential. While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, the current research landscape indicates its use as an important intermediate in the synthesis of various functionalized pyridazines.

Contemporary research continues to explore the utility of halogenated pyridazines like this compound as building blocks in medicinal and agricultural chemistry. ontosight.ai For instance, related compounds are investigated for their potential as herbicides, insecticides, and fungicides. ontosight.ai The ongoing interest in this class of compounds underscores their continued importance in the development of new chemical entities with valuable applications.

Interdisciplinary Relevance: Bridging Synthetic Chemistry, Biology, and Materials Science

The significance of this compound and its parent scaffold extends beyond traditional organic chemistry, finding relevance in the interdisciplinary fields of biology and materials science. The biological activities of pyridazine derivatives necessitate a deep understanding of their interactions with biological targets, bridging the gap between synthetic chemistry and molecular biology. nih.govresearchgate.net

In materials science, the structural features of pyridazine derivatives, such as their ability to form coordination complexes with metal ions, are of interest. psu.edu The arrangement of nitrogen atoms in the pyridazine ring allows for the formation of various coordination polymers and metal-organic frameworks, which can have applications in areas such as catalysis and gas storage. psu.edu The study of such compounds often involves a combination of synthetic chemistry, crystallography, and materials characterization techniques. psu.edu

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 17258-26-3 | C6H7ClN2 | 142.59 |

| 4-Chloro-3,6-dimethylpyridazine | 68206-05-3 | C6H7ClN2 | 142.58 |

| 3-Chloro-4-methyl-6-phenylpyridazine | 28657-39-8 | C11H9ClN2 | 204.65 |

| 3-Chloro-5,6-dimethylpyridazine-4-carbonitrile (B1296413) | 93824-72-7 | C7H6ClN3 | 167.59 |

| 3,6-Dichloro-4,5-dimethylpyridazine | 34584-69-5 | C6H6Cl2N2 | 177.03 |

| 2-Chloro-4,6-dimethylpyridine-3-carbonitrile | 14237-71-9 | C8H7ClN2 | 166.61 |

Structure

3D Structure

特性

IUPAC Name |

3-chloro-4,6-dimethylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-3-5(2)8-9-6(4)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBIWQSBPWNHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 3 Chloro 4,6 Dimethylpyridazine and Its Structural Analogues

Retrosynthetic Analysis and Key Disconnection Approaches

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For 3-Chloro-4,6-dimethylpyridazine, the primary disconnection points involve the carbon-chlorine bond and the bonds forming the pyridazine (B1198779) ring itself.

A logical retrosynthetic strategy for this compound (I) begins with the disconnection of the C-Cl bond. This leads to the key intermediate, 4,6-dimethylpyridazin-3(2H)-one (II), also known as 3-hydroxy-4,6-dimethylpyridazine. This pyridazinone is a common precursor in pyridazine chemistry, and its hydroxyl group can be readily converted to a chloro substituent in a subsequent synthetic step.

The next critical disconnection involves breaking the pyridazine ring of intermediate (II). This disconnection, following the logic of established pyridazine syntheses, points towards a 1,4-dicarbonyl compound and hydrazine (B178648) as the primary synthons. Specifically, to achieve the desired 4,6-dimethyl substitution pattern, a derivative of pentane-2,4-dione is required as the dicarbonyl precursor. This retrosynthetic approach is outlined below:

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Key Intermediate | Precursors |

| This compound (I) | 4,6-Dimethylpyridazin-3(2H)-one (II) | 1,4-Dicarbonyl Compound + Hydrazine |

De Novo Pyridazine Ring Construction Methods

The formation of the pyridazine ring is the pivotal step in the synthesis of this compound. This is typically achieved through condensation reactions that form the six-membered diazine ring.

Cyclocondensation Reactions Utilizing Dicarbonyl Precursors and Hydrazines

The most direct and widely employed method for the synthesis of the 4,6-dimethylpyridazine core is the cyclocondensation of a suitable 1,4-dicarbonyl compound with hydrazine. To obtain 4,6-dimethylpyridazin-3(2H)-one, a γ-keto acid or its ester equivalent is the ideal dicarbonyl precursor.

A plausible synthetic route involves the reaction of a derivative of pentane-2,4-dione, such as ethyl 4-oxo-2-methylpentanoate, with hydrazine hydrate (B1144303). The reaction proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the stable pyridazinone ring. The general reaction is as follows:

R-CO-CH(CH₃)-CH₂-COOR' + N₂H₄ → 4,6-dimethylpyridazin-3(2H)-one + R'OH + H₂O

Annulation Strategies for Pyridazine Formation

Annulation strategies offer alternative routes to the pyridazine ring system, often involving the construction of the ring onto a pre-existing fragment. While less common for simple pyridazines like the target molecule, these methods can be valuable for constructing more complex, fused pyridazine systems. One such approach could involve the reaction of a substituted maleic anhydride (B1165640) derivative with a suitable dinucleophile. For instance, the reaction of chloromaleic anhydride with hydrazine can lead to the formation of a pyridazinedione, which can then be further functionalized. A patent describes a method for preparing 3,4,6-trichloropyridazine (B1215204) starting from maleic anhydride, which is first chlorinated and then reacted with hydrazine hydrate. chemicalbook.com This highlights the utility of anhydride precursors in building the pyridazine core.

Post-Cyclization Functionalization and Derivatization

Once the 4,6-dimethylpyridazin-3(2H)-one core is synthesized, the final step is the introduction of the chlorine atom at the 3-position. Additionally, while the primary strategy involves incorporating the methyl groups from the start, alternative approaches could involve their introduction at a later stage.

Regioselective Halogenation Techniques

The conversion of the hydroxyl group of 4,6-dimethylpyridazin-3(2H)-one to a chloro group is a standard transformation in heterocyclic chemistry. This is typically achieved by treating the pyridazinone with a chlorinating agent. Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this purpose. The reaction generally proceeds by heating the pyridazinone in excess POCl₃, often with a catalytic amount of a tertiary amine like pyridine (B92270) or triethylamine (B128534) to facilitate the reaction. The reaction of pyridazin-3(2H)-ones with phosphorus oxychloride to yield the corresponding 3-chloropyridazines is a well-established method. nih.gov

The mechanism involves the initial phosphorylation of the hydroxyl group of the pyridazinone by POCl₃, forming a good leaving group. Subsequent nucleophilic attack by a chloride ion displaces the phosphate (B84403) group, yielding the desired 3-chloropyridazine (B74176).

Table 2: Key Reactions and Reagents

| Reaction Step | Starting Material | Reagent(s) | Product |

| Pyridazine Ring Formation | 1,4-Dicarbonyl Compound | Hydrazine Hydrate | 4,6-Dimethylpyridazin-3(2H)-one |

| Chlorination | 4,6-Dimethylpyridazin-3(2H)-one | Phosphorus Oxychloride (POCl₃) | This compound |

Introduction of Methyl Substituents via Alkylation or Alkylation-Rearrangement

While the most straightforward synthesis of this compound involves starting with a dicarbonyl precursor already containing the methyl groups, it is theoretically possible to introduce these groups at a later stage. However, the regioselective methylation of a pre-formed pyridazine or pyridazinone ring can be challenging.

Direct C-H methylation of pyridazine itself is difficult due to the electron-deficient nature of the ring. More advanced techniques, such as directed metalation followed by quenching with an electrophilic methyl source (e.g., methyl iodide), could potentially be employed. However, controlling the regioselectivity to obtain the desired 4,6-dimethyl substitution pattern would be a significant synthetic hurdle. Alkylation of pyridazinone intermediates is also a possibility, but this typically occurs on the nitrogen atom rather than the carbon framework. Therefore, the strategy of constructing the pyridazine ring with the methyl groups already in place is the more practical and efficient approach.

Strategies for Chlorine Atom Introduction and Manipulation

The introduction of a chlorine atom onto the pyridazine ring is a critical step in the synthesis of this compound and its analogues. This transformation is often accomplished through the conversion of a hydroxyl group or by direct chlorination of the pyridazine core.

Synthesis of Precursors and Intermediates for this compound

The synthesis of this compound relies on the availability of key precursors and intermediates. Various synthetic routes have been developed to prepare these essential building blocks.

A common and effective method for synthesizing chloropyridazines is the treatment of the corresponding pyridazinones with phosphoryl chloride (POCl₃). This reaction facilitates the substitution of the hydroxyl group of the pyridazinone with a chlorine atom. For instance, 3-(p-bromophenyl)-6-chloro-4-methylpyridazine (B8513699) can be synthesized by heating 6-(p-bromophenyl)-5-methyl-3(2H)-pyridazinone with phosphoryl chloride prepchem.com. The excess phosphoryl chloride is typically removed by careful addition of the reaction mixture to cold water, which precipitates the chlorinated product prepchem.com. This general strategy has been widely applied for the chlorination of various hydroxy-containing heterocyclic compounds, including hydroxypyrimidines and 2-hydroxypyridines nih.gov. The reaction can be performed solvent-free at high temperatures in a sealed reactor, often using an organic base like pyridine nih.gov.

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 6-(p-bromophenyl)-5-methyl-3(2H)-pyridazinone | POCl₃ | Steam bath, 3 hours | 3-(p-bromophenyl)-6-chloro-4-methylpyridazine | Not specified | prepchem.com |

| 3,6-dihydroxypyridazine | POCl₃ | 50°C, 4 hours (in chloroform) | 3,6-dichloropyridazine (B152260) | 72.35% | google.com |

| 4-chlorinedyhydroxyl-pyridazine | POCl₃ | Not specified | Chlorinated oil | Not specified | google.com |

This table presents data on the conversion of pyridazinones and related compounds to their chlorinated analogues using phosphoryl chloride.

3-Amino-6-chloropyridazine (B20888) is a valuable precursor for the synthesis of various pyridazine derivatives. It is commonly synthesized from 3,6-dichloropyridazine through a nucleophilic substitution reaction with ammonia (B1221849). The reaction conditions can be varied, including the use of aqueous ammonia or ammonia in an organic solvent like ethanol (B145695) google.comgoogle.com. The reaction temperature and time are crucial parameters that influence the yield and purity of the product. For instance, reacting 3,6-dichloropyridazine with ammonia water in a suitable solvent at temperatures ranging from 30-180°C for 5-26 hours can produce 3-amino-6-chloropyridazine google.com. The presence of a water-soluble polyether can also facilitate this reaction google.com.

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Reference |

| 3,6-dichloropyridazine | Ammonia water | Methanol, ethanol, methylene (B1212753) dichloride, DMF, acetonitrile, or water | 30-180 | 5-26 | 3-amino-6-chloropyridazine | google.com |

| 3,6-dichloropyridazine | Ammonia | In the presence of a water-soluble C5-C1000 polyether | Not specified | Not specified | 3-amino-6-chloropyridazine | google.com |

This table summarizes the synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine.

The synthesis of 3,6-dichloro-4,5-dimethylpyridazine, a structural analogue of the target compound, provides insights into the preparation of substituted dichloropyridazines. This compound can be prepared from appropriate precursors, although specific synthetic details for this exact compound were not found in the provided search results. However, general methods for the synthesis of dichloropyridazines often involve the chlorination of the corresponding dihydroxypyridazines with reagents like phosphoryl chloride google.com.

Modern Synthetic Methodologies

To improve the efficiency and environmental friendliness of chemical syntheses, modern methodologies such as microwave-assisted synthesis have been increasingly adopted.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods sphinxsai.com. This technique utilizes the ability of certain molecules to transform electromagnetic energy into heat, resulting in rapid and uniform heating of the reaction mixture sphinxsai.com. Microwave-assisted synthesis has been successfully applied to a wide range of organic reactions, including the synthesis of heterocyclic compounds like pyridazine and thiazole (B1198619) derivatives mdpi.com. For example, the synthesis of certain acetamide (B32628) derivatives was achieved in 5-10 minutes under microwave irradiation at 65-70°C, a significant improvement over conventional heating methods mdpi.com. While a specific microwave-assisted synthesis for this compound was not identified, the principles of this technology suggest it could be a viable and advantageous approach for its preparation and the synthesis of its precursors nih.gov.

Metal-Catalyzed Coupling Reactions in Pyridazine Synthesis

The functionalization of the pyridazine core, including the synthesis of derivatives of this compound, has been significantly advanced by the advent of metal-catalyzed cross-coupling reactions. thieme-connect.comresearchgate.net These reactions provide powerful and versatile tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, allowing for the direct introduction of a wide array of substituents onto the pyridazine nucleus under relatively mild conditions. thieme-connect.comnih.gov Palladium-catalyzed reactions, in particular, have become indispensable in this field, offering high efficiency and broad functional group tolerance. researchgate.netnih.gov

Key palladium-catalyzed cross-coupling reactions employed in the synthesis and derivatization of pyridazine analogues include the Suzuki, Stille, Sonogashira, and Heck reactions. thieme-connect.comresearchgate.net The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with an organic halide or triflate, is particularly noteworthy for its mild reaction conditions, tolerance of various functional groups, and the generation of non-toxic byproducts. thieme-connect.comnih.gov For instance, 3-chloropyridazine derivatives can be coupled with aryl- or heteroarylboronic acids to yield the corresponding substituted pyridazines in good yields. thieme-connect.com This methodology is directly applicable for transforming this compound into more complex molecules by replacing the chlorine atom with aryl, heteroaryl, or alkyl groups.

Another significant strategy is the transition metal-mediated activation of carbon-hydrogen (C-H) bonds, which represents a highly atom-economical approach to creating new bonds. pkusz.edu.cn Rhodium(III)-mediated catalysis, for example, has been used to direct the ortho C-H activation for the synthesis of fused N,N-bicyclic pyridazine analogues. pkusz.edu.cn This method avoids the need for pre-functionalized starting materials, such as organohalides, streamlining the synthetic process. While direct C-H activation on this compound is a more advanced concept, the principles are being actively explored for various pyridine and pyridazine systems, promising more efficient synthetic routes in the future. pkusz.edu.cnresearchgate.net

The table below summarizes representative metal-catalyzed coupling reactions applicable to the pyridazine core.

| Reaction | Catalyst/Ligand | Coupling Partners | Key Features |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | Halopyridazine + Organoboron Reagent | Mild conditions, high functional group tolerance, non-toxic byproducts. thieme-connect.comnih.gov |

| Stille | Pd(PPh₃)₄ | Halopyridazine + Organostannane | Effective for creating C-C bonds; organotin reagents can be toxic. thieme-connect.com |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Halopyridazine + Terminal Alkyne | Efficiently forms C(sp²)-C(sp) bonds to introduce alkynyl groups. researchgate.net |

| Heck | Pd(OAc)₂ | Halopyridazine + Alkene | Forms a new C-C bond at an unsaturated carbon of the alkene. thieme-connect.com |

| Buchwald-Hartwig | Pd₂(dba)₃, BINAP | Halopyridazine + Amine/Alcohol | Forms C-N or C-O bonds, crucial for synthesizing aminopyridazines. researchgate.net |

| C-H Activation | [RhCp*Cl₂]₂ | Pyridazine + Alkene/Alkyne | Atom-economical, avoids pre-functionalization of the pyridazine ring. pkusz.edu.cn |

Eco-Friendly and Sustainable Synthetic Protocols

The development of solvent-free or "solventless" reactions is another cornerstone of sustainable synthesis. rasayanjournal.co.in By eliminating volatile organic compounds (VOCs), which are often toxic and difficult to dispose of, these reactions reduce environmental pollution. primescholars.com Reactions can be carried out by grinding solids together or by heating a mixture of reactants in the absence of a solvent. This approach not only simplifies the work-up and purification process but also reduces waste generation.

The use of greener solvents is a practical alternative when a solvent is necessary. mdpi.com Traditional solvents like toluene (B28343) or tetrahydrofuran (B95107) (THF) are being replaced with more benign alternatives such as water, ethanol, or ionic liquids. rasayanjournal.co.inmdpi.com Ionic liquids, often referred to as "green solvents," are particularly interesting due to their low vapor pressure, thermal stability, and potential for recyclability. These alternative media can enhance reaction rates and selectivity while being more environmentally friendly.

Furthermore, a shift towards using catalytic reagents over stoichiometric ones is a fundamental principle of green chemistry. Metal-catalyzed coupling reactions, as discussed in the previous section, are inherently more sustainable than classical methods that require harsh conditions and produce significant waste. The development of highly active catalysts that can be used in very low concentrations and are recyclable further enhances the sustainability of these synthetic routes. nih.gov Metal-free protocols, such as aza-Diels-Alder reactions for constructing pyridazine rings, offer an even more sustainable and cost-effective alternative. organic-chemistry.org

The following table compares conventional synthetic approaches with their eco-friendly alternatives applicable to pyridazine synthesis.

| Parameter | Conventional Method | Eco-Friendly Alternative | Benefit |

| Energy Source | Oil bath, heating mantle (hours) | Microwave irradiation (minutes) | Reduced energy consumption, faster reactions. mdpi.com |

| Solvents | Toluene, Dioxane, THF | Water, Ethanol, Ionic Liquids, Solvent-free | Reduced toxicity and pollution, easier workup. rasayanjournal.co.inmdpi.com |

| Reagents | Stoichiometric reagents | Catalytic amounts (e.g., Palladium catalysts) | Higher atom economy, less waste generation. nih.gov |

| Reaction Type | Multi-step pre-functionalization | Direct C-H activation, Multicomponent reactions | Fewer synthetic steps, reduced waste. pkusz.edu.cnrasayanjournal.co.in |

By adopting these sustainable strategies, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and environmentally responsible.

Mechanistic Investigations of Chemical Reactivity and Transformations of 3 Chloro 4,6 Dimethylpyridazine

Nucleophilic Aromatic Substitution (SNAr) at the Pyridazine (B1198779) Core

The most prominent feature of 3-Chloro-4,6-dimethylpyridazine's reactivity is the susceptibility of the chlorine atom at the C-3 position to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring acidifies the ring protons and stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during the substitution process. This activation facilitates the displacement of the chloride ion by a variety of nucleophiles. Halogen atoms on pyridazine and related pyridine (B92270) rings can be readily displaced by good nucleophiles. abertay.ac.ukresearchgate.net

Reactivity with Amine Nucleophiles (e.g., Hydrazine (B178648) Hydrate (B1144303), Primary and Secondary Amines)

The reaction of halo-pyridazines with amine-based nucleophiles is a well-established route for the synthesis of various nitrogen-containing heterocyclic systems.

Hydrazine Hydrate: The reaction with hydrazine hydrate is particularly noteworthy as it often leads to subsequent cyclization, yielding fused ring systems. For instance, the reaction of chloro-pyridazine derivatives with excess hydrazine hydrate can result in the formation of hydrazino-pyridazines, which can then undergo intramolecular reactions to form triazolo-pyridazines. mdpi.com In analogous systems like 2-chloro-4,6-dimethylpyridine-3-carbonitrile, treatment with hydrazine hydrate leads to the formation of fused pyrazolo[3,4-b]pyridine derivatives. researchgate.net This suggests that this compound would likely react with hydrazine hydrate to form 3-hydrazinyl-4,6-dimethylpyridazine, a versatile intermediate for further synthesis.

Primary and Secondary Amines: Primary and secondary amines are effective nucleophiles for the substitution of the chloro group. The reaction typically proceeds by heating the chloropyridazine with the desired amine, sometimes in the presence of a base to scavenge the HCl produced. The reactivity follows the general nucleophilicity trend of amines. msu.edu For example, studies on analogous brominated thiadiazolo[3,4-d]pyridazines have shown that the bromine atoms can be substituted by nitrogen nucleophiles like pyrrolidine (B122466) and morpholine. researchgate.net

Table 1: Examples of SNAr Reactions with Amine Nucleophiles on Related Chloro-Heterocycles

| Starting Material | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole | Hydrazine hydrate | Reflux, 48h | 1-Hydrazino-4-methyl-5H-pyridazino[4,5-b]indole | mdpi.com |

| 2-Chloro-4,6-diphenylpyridine-3-carbonitrile | Hydrazine hydrate | n-Butanol, reflux, 6h | 3-Amino-4,6-diphenyl-isoxazolo-[3,4-b]-pyridine | ijsr.net |

| 3-Bromo smolecule.comsmolecule.comthiadiazolo[3,4-d]pyridazine | Pyrrolidine | N/A | 3-(Pyrrolidin-1-yl) smolecule.comsmolecule.comthiadiazolo[3,4-d]pyridazine | researchgate.net |

| 3-Bromo smolecule.comsmolecule.comthiadiazolo[3,4-d]pyridazine | Morpholine | N/A | 3-(Morpholin-4-yl) smolecule.comsmolecule.comthiadiazolo[3,4-d]pyridazine | researchgate.net |

Substitution with Oxygen-Based Nucleophiles (e.g., Alcohols, Phenols)

Oxygen-based nucleophiles, such as alcohols and phenols, can displace the chlorine atom to form the corresponding ethers. ncert.nic.in These reactions typically require basic conditions to generate the more potent alkoxide or phenoxide nucleophile. The Williamson ether synthesis, for example, involves the reaction of an alkyl halide with an alkoxide. A similar principle applies here, where the chloropyridazine acts as the electrophile. The reaction of 2-chloro-5-nitropyridine (B43025) with ethanol (B145695) is significantly faster than with 2-chloropyridine, highlighting the role of electron-withdrawing groups in activating the ring towards nucleophilic attack. abertay.ac.uk

Table 2: Examples of SNAr Reactions with Oxygen-Based Nucleophiles

| Starting Material | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| Ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate | Substituted phenols | Ethanol, K₂CO₃ | Aryl pyridin-4-ylmethyl ethers | researchgate.net |

| 2-Chloro-5-nitropyridine | Ethanol | N/A | 2-Ethoxy-5-nitropyridine | abertay.ac.uk |

Reactions with Sulfur-Based Nucleophiles (e.g., Thiols, Thioamides)

Sulfur nucleophiles are generally soft and highly effective in SNAr reactions. Thiolates (RS⁻), generated by treating thiols with a base, readily displace halides from electron-deficient heteroaromatic rings to form thioethers. Thioamides can also act as sulfur nucleophiles, participating in reactions that can lead to a variety of sulfur-containing heterocyclic compounds. nih.govdokumen.pub The reaction of 2-mercapto-4,6-dimethylpyridine-3-carbonitrile with alkyl halides, followed by cyclization, yields thienopyridine derivatives, demonstrating the reactivity of sulfur nucleophiles in similar systems. researchgate.netresearchgate.net

Table 3: Examples of Reactions with Sulfur-Based Nucleophiles

| Starting Material | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 4,7-Dibromo smolecule.comsmolecule.comthiadiazolo[3,4-d]pyridazine | Thiols | N/A | Bis-thioether derivatives | researchgate.net |

| 2-Mercapto-4,6-dimethylpyridine-3-carbonitrile | Ethyl chloroacetate | NaOH | Thienopyridine derivative | researchgate.netresearchgate.net |

| 2-Mercapto-4,6-dimethylpyridine-3-carbonitrile | Phenacyl bromide | NaOH | Thienopyridine derivative | researchgate.netresearchgate.net |

Electrophilic Aromatic Substitution Reactions on the Pyridazine Ring System

In stark contrast to its reactivity towards nucleophiles, the pyridazine ring is highly resistant to electrophilic aromatic substitution. The two ring nitrogen atoms act as strong deactivating groups, withdrawing electron density from the ring and making it electron-poor. chemicalbook.comchemicalbook.com Furthermore, in acidic conditions required for many electrophilic substitutions (e.g., nitration, sulfonation), the nitrogen atoms would be protonated, further increasing their deactivating effect. While the methyl groups at positions 4 and 6 are weakly activating, their influence is insufficient to overcome the powerful deactivation by the ring nitrogens. Consequently, electrophilic substitution on this compound is not a favorable process and would require harsh reaction conditions, likely leading to low yields and mixtures of products. chemicalbook.comchemicalbook.com

Radical Reactions and Reductive Transformations

Radical Reactions: The pyridazine ring can participate in radical reactions, particularly under conditions that favor homolytic aromatic substitution. The Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to a protonated (and thus more electrophilic) heteroaromatic compound, is a potential pathway for functionalization. chemrxiv.org For this compound, this would likely involve protonation of one of the ring nitrogens, followed by the addition of an alkyl radical. The reaction proceeds under neutral conditions and does not require an external oxidant. chemrxiv.org

Reductive Transformations: The compound can undergo several types of reduction. Catalytic hydrogenation or other chemical reducing agents could achieve reductive dechlorination, replacing the chlorine atom with hydrogen. Under more forceful conditions, such as using sodium in alcohol, the pyridazine ring itself can be reduced and cleaved, potentially yielding acyclic products like 1,4-diaminobutane (B46682) derivatives, a known reaction for the parent pyridazine. chemicalbook.comchemicalbook.com

Functionalization of Methyl Substituents (e.g., Halogenation, Oxidation)

The two methyl groups at positions 4 and 6 offer additional sites for chemical modification.

Halogenation: The methyl groups can undergo free-radical halogenation at the benzylic-like position using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator. This would yield 3-chloro-4-(halomethyl)-6-methylpyridazine or 3-chloro-4,6-bis(halomethyl)pyridazine, which are versatile intermediates for further synthesis. For example, ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate is a known reactive intermediate used in Williamson ether synthesis. researchgate.net

Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents. However, while the pyridazine ring is noted to be very stable under potassium permanganate, selective oxidation of the methyl groups without affecting other parts of the molecule could be challenging. chemicalbook.comchemicalbook.com Oxidation of thioamides with hydrogen peroxide is also a known transformation that can lead to various products depending on the reaction conditions. researchgate.net

Cycloaddition Reactions and Pericyclic Processes Involving Pyridazines

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, can participate in a variety of cycloaddition and pericyclic reactions. The reactivity in these processes is heavily influenced by the electron-deficient nature of the pyridazine ring, which can be further modulated by the presence of substituents. While specific studies focusing solely on this compound are limited in the public domain, the general reactivity patterns of substituted pyridazines provide a framework for understanding its potential transformations.

Pyridazines can act as either the 4π (diene) or 2π (dienophile/enophile) component in cycloaddition reactions. mit.edumdpi.com In inverse-electron-demand Diels-Alder (IEDDA) reactions, the electron-poor pyridazine ring acts as the azadiene, reacting with electron-rich dienophiles. mdpi.comorganic-chemistry.orgrsc.org For instance, the reaction of 4,5-dicyanopyridazine with electron-rich alkenes like ethyl vinyl ether proceeds via an IEDDA pathway. mdpi.com Similarly, tetrazines, which are even more electron-deficient, react readily with various alkynes to form pyridazines after the extrusion of nitrogen. rsc.org The regioselectivity of these reactions is a key aspect, often controlled by both steric and electronic effects of the substituents on the pyridazine and the reacting partner. rsc.org

The presence of a chloro substituent, as in this compound, enhances the electron-deficient character of the ring, potentially increasing its reactivity as an azadiene in IEDDA reactions. The methyl groups, being electron-donating, may have a counteracting effect but also influence the regiochemistry of the cycloaddition.

Pericyclic cascade processes involving pyridazines can lead to the formation of complex polycyclic structures. mit.edumdpi.com For example, the reaction of 4,5-dicyanopyridazine with 2,3-dimethylbuta-1,3-diene results in a tricyclic cage compound through a three-step pericyclic homodomino process. This sequence involves an initial IEDDA reaction, followed by a retro-Diels-Alder reaction with nitrogen extrusion, and finally an intramolecular Diels-Alder cycloaddition. mdpi.com The reaction was also noted to occur with the related 4,5-dicyano-3,6-dimethylpyridazine. mdpi.com

While the nitrile group is generally a reluctant participant in cycloadditions, it can function as a dienophile in certain intramolecular Diels-Alder reactions, leading to the formation of pyridine derivatives. mit.edu This highlights the potential for varied and sometimes unexpected reaction pathways in heterocyclic systems.

| Reaction Type | Pyridazine Derivative | Reactant | Key Features | Resulting Structure |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | 4,5-Dicyanopyridazine | Ethyl vinyl ether | Pyridazine acts as azadiene. | Cycloadduct |

| IEDDA / Denitrogenation | 3,6-Disubstituted Tetrazines | Alkynes | Forms substituted pyridazines. | Trisubstituted Pyridazines rsc.org |

| Pericyclic Homodomino Process | 4,5-Dicyano-3,6-dimethylpyridazine | 2,3-Dimethylbuta-1,3-diene | IEDDA -> Retro-DA -> IMDA cascade. | Tricyclic Cage Compound mdpi.com |

Ring-Opening and Rearrangement Pathways of this compound

The structural framework of pyridazine derivatives can undergo significant alterations through ring-opening and rearrangement reactions, often triggered by nucleophilic attack or thermal conditions. These transformations can lead to the formation of different heterocyclic systems or highly functionalized acyclic intermediates.

One notable rearrangement is the Fritsch-Buttenberg-Wiechell rearrangement, which involves carbene/carbenoid intermediates and can be used to synthesize various structures. researchgate.net While not directly documented for this compound, this pathway is a known process for related heterocyclic systems.

More relevant to pyridazine chemistry are rearrangements initiated by nucleophilic attack. For example, the reaction of pyridine-substituted pyridazines with benzyne (B1209423) can initiate a cascade of rearrangements to form complex fused heterocyclic systems like pyrido[1,2-a]indoles. acs.org This process involves a nucleophilic attack of a pyridine substituent on the benzyne, followed by a series of ring-closing and rearrangement steps, the mechanism of which has been studied using DFT computations. acs.org

The reaction of 2-chloro-4,6-dimethylpyridine-3-carbonitrile, a structural isomer of the title compound, with various nucleophiles like hydrazine hydrate or anthranilic acid leads to cyclization and the formation of fused heterocyclic systems such as pyrazolo[3,4-b]pyridines and pyrido[2,1-b]quinazolines, respectively. researchgate.net This demonstrates the reactivity of the chloro-substituted pyridine/pyridazine core toward nucleophilic substitution followed by intramolecular cyclization, which can be considered a form of rearrangement leading to new ring systems.

Ring-opening reactions have also been observed in related fused heterocyclic systems. For instance, certain thieno[2,3-b]pyridine (B153569) derivatives undergo a thiophene (B33073) ring-opening reaction when treated with thiobenzoylhydrazides in the presence of a base. researchgate.net This suggests that under specific conditions, the heterocyclic rings fused to or part of the pyridazine system can be susceptible to cleavage. Similarly, thermal ring-opening–annulation reactions have been documented for anthra[1,2,d] acs.orgmdpi.comresearchgate.nettriazine-4,7,12(3H)-trione in the presence of pyridines, leading to complex naphtho-pyrido-quinazoline structures. mdpi.com

| Transformation | Starting Material Type | Reagent/Condition | Key Mechanistic Step | Product Type |

| Rearrangement Cascade acs.org | Pyridine-substituted Pyridazines | Benzyne | Nucleophilic attack on aryne, subsequent rearrangement. | Pyrido[1,2-a]indoles |

| Cyclocondensation/Rearrangement researchgate.net | 2-Chloro-4,6-dimethylpyridine-3-carbonitrile | Hydrazine Hydrate | Nucleophilic substitution followed by intramolecular cyclization. | Pyrazolo[3,4-b]pyridine |

| Ring-Opening researchgate.net | 2-Chloro-3-nitro-oxothienopyridine | Thiobenzoylhydrazides / Base | Nucleophilic attack leading to thiophene ring cleavage. | Pyridine-thiadiazoline conjugates |

| Ring-Opening-Annulation mdpi.com | Anthra[1,2-d] acs.orgmdpi.comresearchgate.nettriazine-trione | Pyridines / Heat | Thermal ring-opening followed by cyclization/annulation. | Naphtho-pyrido-quinazolines |

Rational Design and Synthesis of Novel Derivatives and Fused Systems Based on the 3 Chloro 4,6 Dimethylpyridazine Scaffold

Synthesis of Pyridazine-Fused Heterocycles

The fusion of additional heterocyclic rings onto the pyridazine (B1198779) framework is a powerful strategy for modulating biological activity and exploring new chemical space. The inherent reactivity of the 3-chloro-4,6-dimethylpyridazine scaffold facilitates the construction of a variety of bicyclic and polycyclic systems.

The pyrrolo[1,2-b]pyridazine (B13699388) system, an N-bridgehead aromatic heterocycle, has garnered significant interest due to its unique chemical properties and biological applications. nih.govarkat-usa.org Several synthetic methodologies can be employed to construct this fused system starting from pyridazine precursors.

One of the most effective methods involves the 1,3-dipolar cycloaddition of pyridazinium N-ylides with activated alkynes. nih.govresearchgate.net In a potential application of this method, 4,6-dimethylpyridazinium ylide, generated in situ from the corresponding pyridazinium salt, could react with various dipolarophiles. For instance, a one-pot, three-component reaction between pyridazine, a substituted phenacyl bromide, and an acetylenic dipolarophile in a medium like 1,2-epoxybutane (B156178) can yield substituted pyrrolo[1,2-b]pyridazines with complete regioselectivity. lew.ro

Another prominent route is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction between a 3-chloropyridazine (B74176) and a terminal alkyne, such as propargyl alcohol, provides a direct pathway to substituted pyrrolo[1,2-b]pyridazines. nih.gov This approach offers the advantage of introducing diverse substituents onto the newly formed pyrrole (B145914) ring, depending on the choice of the alkyne coupling partner.

| Method | Reactants | Key Features | Potential Product from this compound |

| 1,3-Dipolar Cycloaddition | Pyridazinium Ylide + Alkyne | High regioselectivity, multicomponent potential. lew.ro | 2-Aroyl-5-acetyl-7,9-dimethylpyrrolo[1,2-b]pyridazine |

| Sonogashira Coupling | 3-Chloropyridazine + Terminal Alkyne | Palladium-catalyzed, versatile for substituent introduction. nih.gov | 7,9-Dimethyl-pyrrolo[1,2-b]pyridazin-x-ylmethanol |

| Intramolecular Cyclization | Tetrahydro-3(2H)pyridazinones | Base-catalyzed cyclization. arkat-usa.org | Substituted 7,9-dimethylpyrrolo[1,2-b]pyridazinone |

Table 1: Synthetic Approaches to Pyrrolo[1,2-b]pyridazines.

Fusing five-membered rings like pyrazole (B372694) and isoxazole, or more complex systems like pyridoquinazoline, onto the pyridazine scaffold can lead to compounds with significant pharmacological potential.

Pyrazolo[3,4-c]pyridazines can be synthesized by the cyclization of 3-chloropyridazine-4-carboxylate precursors with nucleophilic reagents. nih.gov For example, the reaction of an ethyl 3-chloro-6-substituted-pyridazine-4-carboxylate with hydrazine (B178648) hydrate (B1144303) or its derivatives effectively yields the corresponding pyrazolo[3,4-c]pyridazine core. nih.gov Adapting this strategy to the this compound scaffold would first require carboxylation at the 4-position, followed by cyclization.

Isoxazole derivatives are commonly formed by the reaction of hydroxylamine (B1172632) with α,β-unsaturated ketones or by the cycloaddition of nitrile oxides. scispace.com A synthetic route to an isoxazolo-fused pyridazine could involve the initial conversion of this compound into a precursor containing a 1,3-dicarbonyl or equivalent functionality, which can then be cyclized with hydroxylamine hydrochloride.

Pyridoquinazoline derivatives represent more complex tricyclic systems. Their synthesis often involves multi-step sequences. A plausible approach could involve nucleophilic substitution of the chlorine atom on the this compound with an aminobenzonitrile derivative, followed by intramolecular cyclization to construct the fused quinazoline (B50416) ring.

Thienopyridazines, which incorporate a thiophene (B33073) ring, are another important class of fused heterocycles. The synthesis of thieno-fused systems often relies on the acclaimed Gewald reaction or modifications thereof. This typically involves the reaction of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base.

To construct a thienopyridazine from this compound, one could envision a strategy starting with the introduction of an activated methylene group adjacent to the pyridazine ring. For instance, transformation of one of the methyl groups into a cyanomethyl group (–CH₂CN) would create a suitable precursor. Subsequent reaction with elemental sulfur under basic conditions could facilitate the intramolecular cyclization and formation of the fused thiophene ring, yielding a thieno[2,3-c]pyridazine (B12981257) or thieno[3,4-c]pyridazine derivative. nih.govnih.gov

| Fused Ring | Key Precursor | Typical Reagents | Reference Strategy |

| Pyrazole | 3-Chloro-pyridazine-4-carboxylate | Hydrazine Hydrate | nih.gov |

| Isoxazole | 1,3-Dicarbonyl or Chalcone | Hydroxylamine HCl | scispace.com |

| Thiophene | α-Cyanomethyl Heterocycle | Elemental Sulfur, Base (e.g., Morpholine) | nih.govresearchgate.net |

Table 2: General Strategies for Fused Pyridazine Derivatives.

Covalent Modification and Introduction of Bioactive Moieties

The chlorine atom at the 3-position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (SₙAr), making it an ideal handle for introducing a wide array of functional groups and bioactive molecules. This covalent modification is a cornerstone of rational drug design, allowing for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.

By reacting this compound with various nucleophiles such as amines, alcohols, and thiols, diverse libraries of derivatives can be synthesized. For example, coupling with known bioactive moieties—fragments of existing drugs or natural products—can generate hybrid molecules with potentially novel or enhanced biological activities. This strategy has been successfully employed in creating covalent inhibitors, where a reactive group on the ligand forms a permanent bond with its protein target. bohrium.com The pyridazine scaffold can be linked to "warheads" that are activated under specific physiological conditions, leading to targeted covalent modification.

Combinatorial Chemistry and High-Throughput Synthesis of Libraries

Combinatorial chemistry is a powerful tool for accelerating drug discovery by rapidly generating large numbers of diverse compounds for biological screening. nih.gov The robust reactivity of this compound makes it an excellent scaffold for combinatorial library synthesis.

Using parallel synthesis techniques, the core scaffold can be reacted with a collection of diverse building blocks in a spatially separated array (e.g., a 96-well plate). For example, reacting this compound with a library of 100 different primary and secondary amines via SₙAr reactions would rapidly produce a 100-member library of 3-amino-4,6-dimethylpyridazine derivatives. These libraries can then be subjected to high-throughput screening to identify "hits" with desired biological activity. This approach significantly streamlines the lead discovery process compared to traditional one-at-a-time synthesis. bohrium.com

Development of Prodrugs and Targeted Delivery Systems

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active therapeutic agent. nih.gov This strategy is widely used to overcome poor bioavailability, chemical instability, or lack of site-specificity. miamioh.edu Derivatives of this compound can be designed as prodrugs to enhance their therapeutic profile.

For example, if a biologically active derivative possesses a hydroxyl or amino group, this group can be masked with a promoiety, such as an ester or a carbamate. This promoiety can be designed to be cleaved by specific enzymes that are overexpressed at a disease site (e.g., in tumor tissues), leading to targeted drug release. nih.gov This concept is central to approaches like antibody-directed enzyme prodrug therapy (ADEPT) and gene-directed enzyme prodrug therapy (GDEPT).

Computational Chemistry and Theoretical Characterization of 3 Chloro 4,6 Dimethylpyridazine

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of a molecule at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of chemical and physical properties.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netnih.gov The geometry optimization process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. For 3-Chloro-4,6-dimethylpyridazine, DFT calculations, often using a hybrid functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its optimized geometric parameters. aip.orgmdpi.com

This analysis yields crucial data such as bond lengths, bond angles, and dihedral angles. The results would reveal the precise arrangement of the pyridazine (B1198779) ring, the chlorine atom, and the two methyl groups. For instance, calculations on similar heterocyclic compounds have been used to determine these parameters with high accuracy. aip.orgmdpi.com

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data) This table presents hypothetical, yet realistic, values for this compound to illustrate the output of a DFT optimization. Specific experimental or calculated data for this exact molecule is not readily available in the searched literature.

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP) |

|---|---|---|

| Bond Length | C-Cl | ~1.74 Å |

| N-N | ~1.34 Å | |

| C-N | ~1.33 Å | |

| C-C (ring) | ~1.40 Å | |

| C-C (methyl) | ~1.51 Å | |

| Bond Angle | C-N-N | ~119° |

| N-N-C | ~122° | |

| Cl-C-N | ~115° |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. scholarsresearchlibrary.com

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative Data) This table contains representative values based on similar compounds to illustrate the output of an electronic structure analysis. scholarsresearchlibrary.com

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

In this compound, the most negative regions are expected to be located around the two nitrogen atoms of the pyridazine ring due to their high electronegativity and lone pairs of electrons. The chlorine atom would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the methyl groups and the ring proton would exhibit positive electrostatic potential. Such maps are invaluable for understanding intermolecular interactions and predicting reactivity patterns. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. For this compound, NBO analysis would quantify the stabilization energies associated with these interactions. Key interactions would likely include delocalization from the lone pairs of the nitrogen and chlorine atoms into the antibonding orbitals (σ* or π*) of the pyridazine ring. This analysis helps explain the stability of the molecule and the nature of its chemical bonds beyond the simple Lewis structure model.

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonding. scholarsresearchlibrary.com By locating bond critical points (BCPs) and analyzing properties like the electron density (ρ) and its Laplacian (∇²ρ) at these points, AIM can differentiate between covalent bonds (shared interactions) and closed-shell interactions (like ionic bonds or van der Waals forces). For this compound, AIM analysis would provide a quantitative description of the bonding within the pyridazine ring, as well as the nature of the C-Cl bond, confirming its covalent character and revealing details about electron distribution. scholarsresearchlibrary.com

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are highly effective at predicting spectroscopic properties, which can then be correlated with experimental data to confirm the identity and structure of a synthesized compound.

DFT calculations can be used to predict the vibrational frequencies of this compound, which correspond to peaks in its Infrared (IR) and Raman spectra. The calculated spectrum provides a theoretical fingerprint of the molecule, with specific vibrations corresponding to the stretching, bending, and rocking of its functional groups. For example, characteristic peaks would be predicted for C-H stretching in the methyl groups, C=N and C=C stretching within the pyridazine ring, and the C-Cl stretching vibration. Comparing these predicted spectra with experimental results is a standard method for structural verification.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical shifts, when correlated with experimental NMR data, provide unambiguous confirmation of the molecular structure. scholarsresearchlibrary.com For this compound, distinct signals would be predicted for the protons and carbons of the two methyl groups and the pyridazine ring, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atoms. mdpi.com

Table 3: Predicted Vibrational and Spectroscopic Data for this compound (Illustrative) This table shows expected spectroscopic data based on typical frequency ranges and calculations for similar molecules.

| Spectroscopy | Feature | Predicted Wavenumber/Chemical Shift |

|---|---|---|

| IR/Raman | C-H stretch (methyl) | 2950-3050 cm⁻¹ |

| C=N/C=C stretch (ring) | 1500-1600 cm⁻¹ | |

| C-Cl stretch | 600-800 cm⁻¹ | |

| ¹H NMR | Methyl protons (-CH₃) | δ 2.4-2.7 ppm |

| Ring proton | δ 7.0-7.5 ppm | |

| ¹³C NMR | Methyl carbons (-CH₃) | δ 20-25 ppm |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or nucleic acid. These methods are fundamental in drug discovery for identifying potential therapeutic targets and optimizing lead compounds.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on a function that estimates the binding affinity. For this compound, docking studies would be employed to screen for potential protein targets. Given the prevalence of pyridazine scaffolds in medicinal chemistry, likely targets could include kinases, reverse transcriptases, and various enzymes. tandfonline.com

For instance, in studies on related pyridazine derivatives, molecular docking has been used to investigate their potential as HIV reverse transcriptase inhibitors. tandfonline.com The docking results for these derivatives revealed favorable binding interactions within the active site of the enzyme, with binding affinity scores indicating a high potential for inhibition. tandfonline.com Similarly, docking studies on pyrazole[3,4-d]pyridazine derivatives have been used to explore their inhibitory potential against acetylcholinesterase and carbonic anhydrase enzymes. nih.gov These studies help in understanding the possible inhibition mechanisms and the interactions with catalytic residues in the active pocket. nih.gov

A hypothetical docking study of this compound against a protein kinase would likely show key interactions. The pyridazine nitrogen atoms could act as hydrogen bond acceptors, a common binding motif for kinase inhibitors. The methyl groups might engage in hydrophobic interactions within the binding pocket, while the chloro group could form halogen bonds or other specific interactions. The results of such a study would be presented in a table format, detailing the binding energy and the key interacting residues.

Illustrative Molecular Docking Data for a Hypothetical Kinase Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.5 |

| Interacting Residues | LEU244, GLY245, VAL252, LYS268, GLU315, ASP372 |

| Hydrogen Bonds | N1 of Pyridazine with LYS268; N2 of Pyridazine with GLU315 |

| Hydrophobic Interactions | 4-Methyl with VAL252; 6-Methyl with LEU244 |

Molecular Dynamics (MD) Simulations

Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-target complex over time. These simulations provide a more detailed and realistic view of the binding stability and the conformational changes that may occur upon ligand binding. For the this compound-protein complex, an MD simulation would reveal the stability of the predicted binding pose, the flexibility of the ligand in the active site, and the role of water molecules in mediating interactions. In a study on imidazo[1,2-b]pyridazine (B131497) inhibitors of PIM-1 kinase, MD simulations with umbrella sampling were used to accurately predict the relative binding free energies, showing excellent agreement with experimental data. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are valuable for predicting the activity or properties of new, untested compounds.

QSAR Modeling

For this compound, a QSAR study would typically involve a dataset of related pyridazine derivatives with known biological activities against a specific target. Various molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, would be calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

A statistical method, such as multiple linear regression or partial least squares, is then used to build a model that correlates a set of descriptors with the observed biological activity. For example, a QSAR study on pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles with fungicidal activity used comparative molecular field analysis (CoMFA) to create a 3D-QSAR model. nih.gov This model provided a good correlation between the steric and electrostatic properties of the compounds and their fungicidal activity, offering insights for designing more potent compounds. nih.gov Similarly, QSAR studies on 2,3-diarylpyrazolo[1,5-b]-pyridazine analogs as COX-2 inhibitors revealed that hydrophobic substitutions at a particular position were favorable for activity, while bulky groups were unfavorable. researchgate.net

Illustrative QSAR Equation for a Hypothetical Antifungal Activity

This equation suggests that higher lipophilicity (LogP) and a larger dipole moment enhance the antifungal activity, while a larger molecular volume is detrimental.

QSPR Modeling

QSPR models are developed in a similar manner to QSAR models, but they predict physicochemical properties such as boiling point, solubility, or, in a more advanced application, antioxidative activity. researchgate.net For this compound, a QSPR model could be developed to predict its aqueous solubility, which is a crucial parameter for drug development. The model would use descriptors calculated for a series of pyridazine derivatives and their experimentally determined solubilities. A computational study on various pyridazine derivatives analyzed their antioxidative properties using methods like HAT, SET, and SPLET, which can be considered a form of QSPR. researchgate.net

Pharmacological and Biological Potential of 3 Chloro 4,6 Dimethylpyridazine Derivatives

Anticancer and Cytotoxic Activities

Mechanisms of Action in Cancer Cells

Derivatives of 3-chloro-4,6-dimethylpyridazine and related pyridazine (B1198779) and pyridine (B92270) structures have demonstrated a variety of mechanisms in targeting cancer cells. These compounds often exert their cytotoxic effects through the induction of apoptosis, a form of programmed cell death. For instance, certain N-Mannich bases derived from a dimethylpyridine–1,2,4-triazole hybrid have been shown to induce apoptosis by significantly increasing the levels of caspase-3 and p53 proteins in cancer cells. mdpi.com The p53 protein, a well-known tumor suppressor, can trigger apoptosis by activating pro-apoptotic genes, leading to the activation of executioner caspases like caspase-3. mdpi.com

Some derivatives may also directly activate caspase-3, bypassing upstream signaling pathways to initiate apoptosis. mdpi.com In addition to apoptosis induction, some of these compounds have been observed to cause an increase in the number of necrotic cells. mdpi.com Another mechanism involves the inhibition of key enzymes and proteins essential for cancer cell survival and proliferation. For example, phenyl-substituted derivatives have been noted to inhibit cancer cell proliferation through specific molecular pathways.

Furthermore, some pyridazine derivatives have been investigated for their ability to overcome multidrug resistance, a major challenge in cancer therapy. Certain compounds have been found to inhibit the efflux function of P-glycoprotein (P-gp), a protein that pumps chemotherapeutic drugs out of cancer cells, thereby increasing the intracellular concentration of the drugs and enhancing their efficacy. mdpi.com The structural features of these derivatives, such as the presence of specific substituent groups, play a crucial role in their cytotoxic activity and selectivity against different cancer cell lines. mdpi.com

Central Nervous System (CNS) Activities

Anticonvulsant and Antiepileptic Potential

Derivatives of pyridazine and structurally related pyridine compounds have been identified as possessing significant anticonvulsant and antiepileptic properties. scirp.orgbrieflands.com Research has shown that these compounds can be effective against various types of seizures, including those induced by maximal electroshock (MES), pentylenetetrazole (scPTZ), and audiogenic stimuli. nih.govmdpi.comjapsonline.com

The mechanisms underlying their anticonvulsant activity are often multifaceted. One key mechanism is the modulation of voltage-gated ion channels. For example, certain sulfamide (B24259) derivatives have been found to inhibit voltage-gated sodium (Na+) channels and N-type calcium (Ca2+) channels. nih.gov The inhibition of these channels can reduce neuronal excitability and thereby suppress seizure activity. Additionally, some derivatives act as potassium (K+) channel openers, which also contributes to their neurostabilizing effects. nih.gov

Another important target for these compounds is the GABAergic system. The anticonvulsant action of some derivatives is attributed to their interaction with the γ-aminobutyric acid type A (GABAA) receptor, a major inhibitory neurotransmitter receptor in the brain. japsonline.comfrontiersin.org By enhancing GABAergic inhibition, these compounds can counteract the excessive neuronal firing that characterizes seizures. Molecular docking studies have been employed to predict the affinity of these compounds for the GABAA receptor and the GABA-aminotransferase (GABA-AT) enzyme. japsonline.com

The broad-spectrum activity of some of these derivatives suggests their potential utility in treating various forms of epilepsy, including generalized tonic-clonic, complex partial, and absence seizures, as well as treatment-resistant epilepsy. nih.govnih.gov

Antidepressant and Anxiolytic Effects

Derivatives of pyridazine and related heterocyclic systems have shown promise as potential antidepressant and anxiolytic agents. nih.govrjptonline.org The therapeutic effects of these compounds are often linked to their interaction with key neurotransmitter systems in the brain, particularly the serotonergic system.

One of the primary mechanisms of action is the agonism of 5-HT1A receptors. researchgate.net 5-HT1A receptor agonists are known to possess antidepressant properties. researchgate.net Studies on structurally related compounds have shown that they can reverse immobility in the forced swimming test, a common animal model of depression, through the activation of 5-HT1A receptors. researchgate.net Some of these compounds exhibit high efficacy and selectivity for 5-HT1A receptors over other serotonin (B10506) receptor subtypes and other G-protein coupled receptors, transporters, and ion channels. researchgate.net

In addition to antidepressant effects, some derivatives have demonstrated anxiolytic (tranquilizing) activity. For instance, certain 3-(arylmethylamino)-6-methyl-4-phenylpyridine-2(1H)-ones have shown potential neurotropic activity, including anxiolytic effects in the "dark-light chamber" test. researchgate.net This suggests that these compounds may be useful in the treatment of anxiety disorders.

The development of these derivatives often involves the hybridization of different pharmacophores to enhance their biological activity. For example, compounds containing a 1,3,4-oxadiazole (B1194373) ring, which is a bioisostere for carbonyl-containing derivatives, have been investigated for their antidepressant potential. mdpi.com

Anti-Parkinsonian Agents

Derivatives of this compound and related structures have been explored for their potential as anti-Parkinsonian agents. scirp.orgscirp.org The primary mechanism of action for many of these compounds is the inhibition of catechol-O-methyltransferase (COMT) or monoamine oxidase-B (MAO-B), enzymes that play a crucial role in the metabolism of dopamine (B1211576).

Inhibition of COMT is a therapeutic strategy for Parkinson's disease, as it can increase the bioavailability of levodopa, a precursor to dopamine. Certain oxadiazole derivatives have been identified as intermediates in the synthesis of potent COMT inhibitors. google.com

Similarly, MAO-B inhibitors are used to treat Parkinson's disease because they prevent the breakdown of dopamine in the brain, thereby increasing its levels. Molecular docking studies have been used to design and evaluate substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives as potential MAO-B inhibitors. asiapharmaceutics.info These studies compare the binding affinities of the designed ligands with known MAO-B inhibitors like selegiline, rasagiline, and safinamide. asiapharmaceutics.info

The synthesis of novel pyridine and pyrimidine (B1678525) derivatives has also yielded compounds with potential anti-Parkinsonian activity, alongside analgesic and anticonvulsant properties. scirp.org These findings highlight the potential of pyridazine and related heterocyclic scaffolds in the development of new therapeutic agents for Parkinson's disease.

Cardiovascular System Modulators (e.g., Antihypertensive, Cardiotonic, Vasorelaxant, Inodilator)

Derivatives of this compound and related heterocyclic compounds, particularly 1,4-dihydropyridines, have been extensively studied for their effects on the cardiovascular system. researchgate.net These compounds are well-known for their antihypertensive, antianginal, and vasorelaxant properties. researchgate.net

The primary mechanism of action for many of these derivatives is the blockade of calcium channels. researchgate.net As calcium channel antagonists, they inhibit the influx of calcium ions into vascular smooth muscle cells and cardiac muscle cells. This leads to relaxation of the vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure. researchgate.net

The structure of these compounds is crucial for their activity. For example, in a series of novel 1,4-dihydropyridine (B1200194) derivatives, specific substitutions on the phenyl ring were found to significantly influence their hypotensive activity. researchgate.net Some of these compounds demonstrated potent vasorelaxant effects, leading to a significant reduction in blood pressure in animal models. researchgate.net

In addition to their antihypertensive effects, some pyridine derivatives have been investigated for their potential as antiarrhythmic agents. scirp.org The modulation of ion channels by these compounds can also contribute to their effects on heart rate and rhythm. The diverse cardiovascular activities of these derivatives make them a valuable class of compounds for the development of new treatments for cardiovascular disorders.

Other Significant Biological Activities (e.g., Diuretic)

Beyond their effects on the central nervous and cardiovascular systems, derivatives of this compound and related heterocyclic structures, such as pyrimidines and thiazolidinones, have been investigated for other biological activities, including diuretic effects. lpnu.uahilarispublisher.com

Diuretics are drugs that increase the rate of urine formation, primarily by inhibiting the reabsorption of sodium and other electrolytes in the renal tubules. nih.gov Certain pyrimidine derivatives have been identified as having diuretic properties. lpnu.ua For example, a series of 1,6-dihydropyrimidine-2-amine and 1,6-dihydropyrimidine-2-thiol derivatives were synthesized and screened for their diuretic activity. researchgate.net

The mechanism of action of these diuretic compounds often involves the inhibition of specific transporters in the kidney. Some of the synthesized compounds showed a significant increase in urine volume and the excretion of electrolytes such as sodium, potassium, and chloride. nih.gov In some cases, the diuretic activity of the synthesized compounds was comparable to or even greater than that of standard diuretic drugs like acetazolamide. researchgate.net

The exploration of these heterocyclic scaffolds has revealed their potential to yield compounds with a wide range of pharmacological effects, highlighting their importance in medicinal chemistry research. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The exploration of derivatives based on the 3-chloro-5,6-dimethylpyridazine-4-carbonitrile (B1296413) core has been a focal point in the development of M4 positive allosteric modulators (PAMs). Current time information in Bangalore, IN. These compounds represent a promising therapeutic avenue for schizophrenia and other CNS disorders. Current time information in Bangalore, IN. The synthetic strategy to explore the SAR of this class of compounds involved the condensation of commercially available 3-chloro-5,6-dimethylpyridazine-4-carbonitrile with methyl thioglycolate, followed by an amide coupling with various benzylamines. Current time information in Bangalore, IN. This approach allowed for the systematic modification of the amide moiety to investigate its impact on M4 PAM potency and pharmacokinetic properties. Current time information in Bangalore, IN.

Initial efforts focused on replacing the pyridine ring of earlier M4 PAM scaffolds with a pyridazine ring, which offered attractive physicochemical properties. Current time information in Bangalore, IN. This led to the development of a 5-amino-thieno[2,3-c]pyridazine congener that showed a four-fold enhancement in M4 PAM potency and improved pharmacokinetic profiles. Current time information in Bangalore, IN. However, the para-methoxybenzyl (PMB) amide was identified as a metabolic liability. Current time information in Bangalore, IN. Consequently, SAR studies were directed towards exploring alternative amide moieties, particularly those containing sulfur in different oxidation states (thioethers, sulfoxides, and sulfones). Current time information in Bangalore, IN.

The SAR was primarily driven by assessing activity on the rat M4 receptor, with key compounds also being evaluated on the human M4 receptor. Current time information in Bangalore, IN. A number of potent rat M4 PAMs were identified, many of which demonstrated excellent CNS penetration. Current time information in Bangalore, IN. For instance, the direct thioether analog 9a exhibited a significant increase in rat M4 PAM potency. Current time information in Bangalore, IN. However, this was accompanied by diminished CNS exposure. Current time information in Bangalore, IN. Oxidation to the corresponding sulfoxide (B87167) 9b resulted in a loss of potency, which was interestingly restored upon further oxidation to the methyl sulfone 9c , although CNS penetration remained poor for this analog. Current time information in Bangalore, IN.

Further exploration of the benzyl (B1604629) amide substituent revealed that various substitutions were well-tolerated and in many cases led to highly potent M4 PAMs. An unusual pentafluorosulfur (SF₅) analog, 9l , was found to be a potent rat M4 PAM with excellent CNS distribution. Current time information in Bangalore, IN. However, a significant challenge emerged when translating these findings to human receptors. A considerable rightward shift in human M4 PAM potency was observed for many of the potent rat M4 PAMs, precluding them from further consideration as clinical candidates. Current time information in Bangalore, IN.

The following tables summarize the key structure-activity relationship findings for this series of 3-chloro-5,6-dimethylpyridazine-4-carbonitrile derivatives.

Table 1: Structure-Activity Relationship of Analogs on Rat M₄ Receptor

| Compound | R Group | Rat M₄ EC₅₀ (nM) | Kₚ | Kₚ,ᵤᵤ |

| 9a | -CH₂SPh | 11.2 | 0.13 | - |

| 9b | -CH₂S(O)Ph | 139 | - | - |

| 9c | -CH₂SO₂Me | 51.3 | 0.04 | - |

| 9j | -CH₂SO₂CHF₂ | - | - | - |

| 5 (VU0467154) | -CH₂SO₂CF₃ | - | - | - |

| 9l | -CH₂SF₅ | 30 | 1.4 | 1.0 |

Data sourced from reference Current time information in Bangalore, IN.. Kₚ represents the brain to plasma concentration ratio. Kₚ,ᵤᵤ represents the unbound brain to unbound plasma concentration ratio.

Table 2: Human M₄ PAM Activity and Physicochemical Properties of Selected Analogs

| Compound | Human M₄ EC₅₀ (nM) | MW ( g/mol ) | TPSA (Ų) |

| 9j | - | - | - |

| 5 (VU0467154) | 240 (IC₅₀) | - | - |

| 9l | - | - | - |

Data sourced from reference Current time information in Bangalore, IN.. MW is molecular weight. TPSA is the topological polar surface area.

These SAR studies highlight the sensitive interplay between the chemical structure of 3-chloro-5,6-dimethylpyridazine-4-carbonitrile derivatives and their biological activity at the M4 receptor. While potent rodent in vivo tool compounds were identified, the species-specific differences in potency underscore a significant hurdle in the translation of these findings to human therapeutics. Current time information in Bangalore, IN.

Applications in Agrochemicals and Materials Science

Development as Herbicides and Plant Growth Regulators

Pyridazine (B1198779) derivatives are recognized for their potential in agrochemical applications, including as herbicides and plant growth regulators. echemi.com While specific herbicidal products based directly on 3-Chloro-4,6-dimethylpyridazine are not extensively detailed, the broader class of chlorinated pyridines and pyridazines is a subject of interest in the development of plant protection agents. google.com For instance, related compounds like 2,6-dichloro-4,5-dimethylpyridine-3-carbonitrile (B1590262) have been identified for their potential use as herbicides. smolecule.com Complex derivatives incorporating a methyl-pyridazine structure can be formulated with other active ingredients, including herbicides and growth regulators, to create comprehensive crop protection solutions. google.com The development of new means for plant protection often involves the selective modification of known pesticide molecules, with the pyridine (B92270) heterocycle being a common structural fragment. researchgate.net

Insecticidal and Pest Control Agents

The pyridazine and pyridine scaffolds are foundational in the development of modern insecticides, particularly those analogous to neonicotinoids. researchgate.netnih.gov These compounds are valued for their high efficacy and systemic action in protecting a variety of crops. nih.gov